Cas no 161798-03-4 (Febuxostat Impurity G)
Febuxostat Impurity G Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic acid ethyl ester
- Ethyl-2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate
- Febuxostat Intermediate III
- ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate
- Febuxostat Impurity G
- Febuxostat Impurity 2
- Febuxostat Impurity Z18
- Ethyl 2-(3-formyl-4-isobutoxyphenyl)
- 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- 2-(3-forMyl-4-isobutoxyphenyI)-4-MethyIthiazole-5-carboxylic acid ethyl ester
- 2-(3-Formyl-4-isobutoxy-phenyl)-4-methyl-thiazole-5-carboxylic acid ethyl ester
- 2-(3-forMyl
- Ethyl2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- 5-Thiazolecarboxylic acid, 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-, ethyl ester
- 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester
- 5-Thiazolecarboxylicacid, 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methyl-, ethyl ester
-
- MDL: MFCD13194811
- Inchi: 1S/C18H21NO4S/c1-5-22-18(21)16-12(4)19-17(24-16)13-6-7-15(14(8-13)9-20)23-10-11(2)3/h6-9,11H,5,10H2,1-4H3
- InChI Key: AIQMFFCWDAIGNV-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OCC)=C(C)N=C1C1C=CC(=C(C=O)C=1)OCC(C)C
Computed Properties
- Exact Mass: 347.11900
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 8
- Complexity: 431
- Topological Polar Surface Area: 93.7
Experimental Properties
- Density: 1.183
- Melting Point: 162-165°C
- Boiling Point: 495.9 ºCat 760 mmHg
- Flash Point: 495.9 ºCat 760 mmHg
- Refractive Index: 1.566
- PSA: 93.73000
- LogP: 4.14250
Febuxostat Impurity G Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
Febuxostat Impurity G Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Febuxostat Impurity G Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059004041-5g |
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate |
161798-03-4 | 98% | 5g |
187.20 USD | 2021-06-01 | |
| Alichem | A059004041-10g |
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate |
161798-03-4 | 98% | 10g |
294.00 USD | 2021-06-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191285-1g |
Febuxostat Impurity G |
161798-03-4 | 98% | 1g |
¥286.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E191285-250mg |
Febuxostat Impurity G |
161798-03-4 | 98% | 250mg |
¥120.90 | 2023-09-03 | |
| Chemenu | CM190020-5g |
ethyl 2-(3-formyl-4-iso butoxyphenyl)-4-methylthiazole-5-carboxylate |
161798-03-4 | 95+% | 5g |
$184 | 2021-08-05 | |
| Chemenu | CM190020-10g |
ethyl 2-(3-formyl-4-iso butoxyphenyl)-4-methylthiazole-5-carboxylate |
161798-03-4 | 95+% | 10g |
$281 | 2021-08-05 | |
| TRC | E702955-500mg |
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate |
161798-03-4 | 500mg |
$ 65.00 | 2023-09-07 | ||
| TRC | E702955-1g |
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate |
161798-03-4 | 1g |
$87.00 | 2023-05-18 | ||
| TRC | E702955-2.5g |
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate |
161798-03-4 | 2.5g |
$133.00 | 2023-05-18 | ||
| TRC | E702955-5g |
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate |
161798-03-4 | 5g |
$230.00 | 2023-05-18 |
Febuxostat Impurity G Suppliers
Febuxostat Impurity G Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Febuxostat Impurity G
Febuxostat Impurity G: Chemical Profile and Recent Research Applications
Compound with the CAS number 161798-03-4, known as Febuxostat Impurity G, represents a significant area of interest in the field of pharmaceutical chemistry and drug development. This impurity, derived from the active pharmaceutical ingredient (API) Febuxostat, has garnered attention due to its unique chemical properties and potential implications in both quality control and therapeutic research.
Febuxostat, a xanthine oxidase inhibitor, is widely utilized in the treatment of gout, a chronic inflammatory condition characterized by hyperuricemia. The synthesis and purification of Febuxostat are critical processes that require stringent quality control measures to ensure the absence of harmful impurities. Among these, Febuxostat Impurity G has been identified as a key byproduct that necessitates thorough investigation.
The chemical structure of Febuxostat Impurity G (CAS no. 161798-03-4) exhibits distinct characteristics that differentiate it from the parent compound. This impurity is typically formed during the manufacturing process due to side reactions or incomplete conversion of intermediates. Understanding its formation mechanism is essential for optimizing production protocols and minimizing its presence in final formulations.
In recent years, advancements in analytical chemistry have enabled more precise identification and quantification of pharmaceutical impurities. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing Febuxostat Impurity G. These methods not only aid in quality assurance but also provide valuable insights into the chemical behavior of impurities under various conditions.
The pharmacological relevance of Febuxostat Impurity G has been a subject of extensive research. Studies suggest that impurities derived from pharmaceutical compounds can exhibit varying biological activities, ranging from benign to potentially toxic effects. In the case of Febuxostat Impurity G, preliminary investigations have indicated that it may possess different enzyme inhibitory properties compared to the parent compound. This finding underscores the importance of evaluating impurities not just for their presence but also for their functional impact.
Recent research has also explored the potential use of Febuxostat Impurity G in drug discovery and development. By studying its interaction with biological targets, researchers aim to uncover novel mechanisms that could be leveraged for therapeutic purposes. For instance, investigations into its effects on cellular pathways may reveal new insights into metabolic disorders and provide leads for developing innovative treatments.
The regulatory landscape surrounding pharmaceutical impurities is another critical aspect that influences research directions. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for acceptable impurity levels in drug products. These guidelines ensure that patients receive medications that are both safe and effective. As such, understanding and managing impurities like Febuxostat Impurity G are integral to maintaining high standards in pharmaceutical manufacturing.
In conclusion, Febuxostat Impurity G (CAS no. 161798-03-4) serves as a compelling example of how impurities in pharmaceuticals can be both a challenge and an opportunity. While they necessitate rigorous quality control measures, they also offer valuable insights into drug metabolism and potential therapeutic applications. Continued research in this area will likely enhance our understanding of these complex chemical entities and contribute to advancements in medicine.
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